molecular formula C13H14ClN3O2 B11809819 Ethyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate

Ethyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11809819
M. Wt: 279.72 g/mol
InChI Key: VPJXPEPAITYBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate (CAS: 1268104-92-2) is a pyrazole derivative characterized by a 3-chloro-2-methylphenyl substituent at the N1 position and an ethyl carboxylate group at the C4 position of the pyrazole ring.

Properties

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

ethyl 5-amino-1-(3-chloro-2-methylphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H14ClN3O2/c1-3-19-13(18)9-7-16-17(12(9)15)11-6-4-5-10(14)8(11)2/h4-7H,3,15H2,1-2H3

InChI Key

VPJXPEPAITYBPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C(=CC=C2)Cl)C)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The Claisen condensation proceeds through nucleophilic attack of the enolate ion (generated from pyruvate) on the carbonyl carbon of the formate ester. The reaction is catalyzed by bases such as sodium ethoxide or potassium tert-butoxide, with molar ratios of pyruvate to formate ranging from 1:1.2 to 1:2.0. Solvents like ethanol or methanol facilitate the reaction, which typically occurs at 60–80°C for 4–6 hours. Acidic workup (e.g., HCl) yields 2,4-dioxobutyrate as a crystalline solid.

Table 1: Reaction Parameters for Claisen Condensation

ParameterRange or Value
Pyruvate:Formate ratio1:1.2 – 1:2.0
BaseNaOH, KOtBu, or NaOEt
SolventEthanol, Methanol
Temperature60–80°C
Reaction Time4–6 hours
Yield75–85% (reported in patent)

Cyclocondensation with 3-Chloro-2-Methylphenylhydrazine

The second step involves cyclocondensation of 2,4-dioxobutyrate with 3-chloro-2-methylphenylhydrazine to form the pyrazole core.

Reaction Conditions and Catalysts

This exothermic reaction is conducted in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C. Catalysts such as p-toluenesulfonic acid (p-TsOH) or acetic acid accelerate the dehydration-cyclization process. The molar ratio of 2,4-dioxobutyrate to hydrazine derivative is maintained at 1:1.05–1.1 to ensure complete conversion.

Table 2: Cyclocondensation Optimization

ParameterRange or Value
Hydrazine Ratio1:1.05 – 1:1.1
SolventDMF, DMSO
Catalystp-TsOH (5 mol%)
Temperature80–100°C
Reaction Time3–5 hours
Isolated Yield70–78%

Esterification and Functionalization

The final step entails esterification of the carboxylic acid intermediate with ethanol under acidic conditions. Sulfuric acid (2–5 mol%) in refluxing ethanol (78°C) achieves >90% conversion within 2–3 hours.

Purity and Characterization

Crude product purification via recrystallization (ethanol/water) yields >95% pure compound, as confirmed by HPLC and NMR. Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, Ar-H), 7.30 (d, J = 8.2 Hz, 1H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂), 2.45 (s, 3H, CH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₃).

  • ESI-MS: m/z 279.72 [M+H]⁺.

Industrial-Scale Process Design

The patent emphasizes scalability through continuous flow reactors, reducing reaction times by 40% compared to batch processes. Key industrial adaptations include:

  • Solvent Recycling: Methanol recovery via distillation reduces waste.

  • Catalyst Reuse: Immobilized p-TsOH on silica gel enables five reaction cycles without activity loss.

  • Safety Protocols: Automated temperature control mitigates risks of exothermic runaway.

Environmental and Economic Considerations

This route avoids toxic reagents like phosgene, aligning with green chemistry principles. A life-cycle assessment (LCA) estimates a 30% lower carbon footprint than traditional methods, primarily due to reduced solvent use and energy-efficient flow systems .

Chemical Reactions Analysis

Ethyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to the amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles like hydroxyl or alkoxy groups under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.

Common reagents and conditions for these reactions include acidic or basic catalysts, oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include nitro derivatives, substituted aromatic compounds, and carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including Ethyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate, as anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from the pyrazole scaffold have shown promising results against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, with values indicating effective growth inhibition .

b. Anti-inflammatory Properties
The pyrazole scaffold is well-known for its anti-inflammatory properties. This compound may inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for developing new anti-inflammatory drugs .

c. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have demonstrated activity against various bacterial strains, suggesting that this compound could be effective in treating infections caused by resistant bacteria .

Biological Research

a. Enzyme Inhibition Studies
this compound has been studied for its ability to inhibit specific enzymes linked to disease pathways. Understanding these interactions is vital for exploring its therapeutic potential and guiding further drug development efforts.

b. Quorum Sensing Inhibition
Recent investigations into pyrazole derivatives have shown their capacity to inhibit quorum sensing in bacteria, a mechanism that regulates gene expression based on population density. This property can be leveraged to develop new strategies for combating biofilm formation and bacterial virulence .

Materials Science

a. Synthesis of Novel Polymers
The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel polymers with tailored properties for specific applications in materials science.

Data Table: Summary of Applications

Application Area Potential Uses References
Medicinal ChemistryAnticancer agents, anti-inflammatory drugs
Biological ResearchEnzyme inhibition, quorum sensing inhibition
Materials ScienceSynthesis of novel polymers

Case Study 1: Anticancer Activity

A study published in MDPI demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, establishing a foundation for developing this compound as an effective anticancer agent .

Case Study 2: Antimicrobial Properties

Research highlighted in PMC indicated that several pyrazole derivatives showed promising antibacterial activity against resistant strains of bacteria, suggesting potential therapeutic applications for this compound in infectious disease treatment .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the pyrazole ring significantly influence melting points, solubility, and reactivity. Key comparisons include:

Table 1: Substituent Variations and Physical Properties
Compound Name Substituent at N1 Position Melting Point (°C) Yield (%) Key Features Reference
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-Fluorophenyl 153–154 N/A Electron-withdrawing fluorine substituent
Ethyl 5-amino-1-(2-(4-chlorophenyl)-2-hydroxyethyl)-1H-pyrazole-4-carboxylate 2-(4-Chlorophenyl)-2-hydroxyethyl 168–169 75 Hydroxyethyl group enhances H-bonding
Ethyl 5-amino-1-(4-chloro-2-nitro-phenyl)-1H-pyrazole-4-carboxylate 4-Chloro-2-nitrophenyl N/A N/A Strong electron-withdrawing nitro group
Ethyl 5-amino-3-(benzylthio)-1-(thiophene-2-carbonyl)-1H-pyrazole-4-carboxylate Thiophene-2-carbonyl + benzylthio >260 95 High melting point due to sulfur groups

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl derivative (mp 153–154°C) has a lower melting point than the hydroxyethyl-substituted compound (mp 168–169°C), likely due to reduced intermolecular interactions compared to H-bonding .
  • Sulfur-Containing Substituents : Compounds with thiophene carbonyl and benzylthio groups (e.g., compound 13 in ) exhibit exceptionally high melting points (>260°C), attributed to enhanced van der Waals forces and sulfur’s polarizability .

Structural and Crystallographic Insights

  • Crystal Packing: Single-crystal X-ray data for Ethyl 5-amino-1-(4-chloro-2-nitro-phenyl)-1H-pyrazole-4-carboxylate () reveals a planar pyrazole ring with a dihedral angle of 84.2° between the pyrazole and nitro-substituted phenyl ring, which may influence stacking interactions in solid-state applications .

Biological Activity

Ethyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound classified within the pyrazole family. Its molecular formula is C12_{12}H12_{12}ClN3_{3}O2_{2}, and it has a molecular weight of approximately 279.72 g/mol. The compound features a pyrazole ring, an amino group, and a carboxylate ester, which contribute to its potential biological activities.

Antimicrobial Properties

Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial activity. A study focusing on similar pyrazole compounds demonstrated their effectiveness against a range of bacteria, particularly Gram-positive strains such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) ranging from 7.81 to 62.5 μg/ml . In contrast, the activity against Gram-negative bacteria was notably weaker, with MICs between 250 and 1000 μg/ml.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In particular, compounds similar to this compound have shown promise in inhibiting tumor growth and angiogenesis. For instance, certain derivatives have been reported to block angiogenesis effectively in chick chorioallantoic membrane assays, suggesting their utility in cancer therapy .

The mechanisms by which these compounds exert their biological effects are multifaceted:

  • Enzyme Inhibition : this compound may inhibit specific enzymes or receptors involved in disease pathways, making it a candidate for therapeutic development.
  • Cell Cycle Arrest : Some derivatives have been shown to arrest the cell cycle in the G2/M phase, indicating potential as anticancer agents .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Studies have indicated that certain pyrazole derivatives exhibit low cytotoxicity towards eukaryotic cells at concentrations that exert antimicrobial effects. For example, one study reported an EC50_{50} value of 278.8 μg/ml for a related compound, indicating minimal toxicity at effective concentrations against bacterial strains .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds based on structural features and biological efficacy:

Compound NameSimilarityCAS NumberNotable Biological Activity
Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate0.9714678-87-6Antimicrobial
Ethyl 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate0.8215001-11-3Anticancer
Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate0.791825395-08-1Antimicrobial
Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate0.98121716-20-9Anticancer
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate0.77138907-68-3Antimicrobial

This table illustrates the structural similarities and varying biological activities among related compounds, highlighting the unique properties of this compound.

Q & A

Q. What are the established synthetic routes for Ethyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with substituted arylhydrazines. For example, 3-chloro-2-methylphenylhydrazine reacts with ethyl cyanoacetate derivatives in ethanol under reflux (4–6 hours), followed by recrystallization in ethanol or methanol . Optimization involves adjusting temperature (70–80°C), solvent polarity (ethanol vs. methanol), and stoichiometry to improve yields (reported 65–80%). Monitoring via TLC (ethyl acetate/hexane, 1:3) ensures reaction completion.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • XRD : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves the molecular geometry, hydrogen bonding (N–H⋯O/N), and π-π interactions. Asymmetric units often contain two molecules stabilized by intermolecular H-bonds .
  • NMR : 1^1H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, ester –COOEt at δ 4.2–4.4 ppm). 13^{13}C NMR identifies carbonyl carbons (~165 ppm) and quaternary pyrazole carbons .
  • IR : Stretching frequencies for NH2_2 (~3400 cm1^{-1}) and ester C=O (~1700 cm1^{-1}) validate functional groups .

Q. How can preliminary biological activity screening be designed for this compound?

Initial assays focus on enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) or antimicrobial susceptibility. Use in vitro models:

  • Cell viability assays (MTT/PrestoBlue) at 10–100 µM concentrations.
  • Enzyme kinetics : Monitor IC50_{50} via fluorometric or colorimetric substrates (e.g., COX-2 inhibition assays) .
  • Docking studies : Compare binding affinities with known inhibitors using AutoDock Vina or Schrödinger .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., hydrogen atom positioning) be resolved during refinement?

Discrepancies arise from disordered H-atoms or twinning. Use SHELXL-2018 for anisotropic refinement and constraints:

  • Apply ISOR and DELU commands to restrain thermal parameters.
  • Validate hydrogen positions via Fourier difference maps (peak > 0.3 eÅ3^{-3}) .
  • For twinned crystals, apply TWIN/BASF commands in SHELX .

Q. What strategies address contradictions in observed vs. predicted bioactivity (e.g., unexpected enzyme activation)?

  • Dose-response profiling : Test concentrations from 1 nM–1 mM to identify non-linear effects.
  • Off-target screening : Use kinase profiling panels (e.g., Eurofins) to assess selectivity.
  • Metabolite analysis : LC-MS/MS identifies active metabolites that may modulate activity .

Q. How can computational methods (DFT, MD) validate experimental structural and electronic properties?

  • DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level. Compare theoretical vs. experimental bond lengths (e.g., C=O: 1.21 Å vs. 1.23 Å) and electrostatic potential maps .
  • Molecular Dynamics : Simulate solvation effects (water/DMSO) with AMBER or GROMACS to predict bioavailability .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Continuous flow reactors : Improve heat/mass transfer for multi-step reactions (e.g., cyclocondensation followed by chlorination) .
  • Catalyst screening : Test Lewis acids (ZnCl2_2, FeCl3_3) to enhance arylhydrazine coupling efficiency .
  • Purity control : Use HPLC (C18 column, acetonitrile/water gradient) to monitor byproducts (>98% purity required for pharmacological studies) .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValueSource
Space groupCc (monoclinic)
Unit cell volume3324.3(16) Å3^3
R-factor0.034 (F2^2 > 4σ(F2^2))
Hydrogen bonds (per unit)8 intermolecular

Q. Table 2. Synthetic Yield Optimization

ConditionYield (%)Purity (%)Notes
Ethanol, 70°C6592Baseline
Methanol, 80°C7895Improved solubility
ZnCl2_2 catalyst8297Reduced reaction time

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.